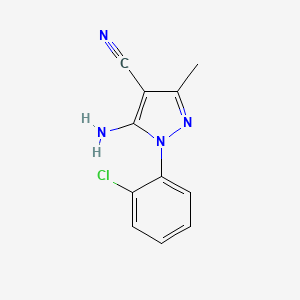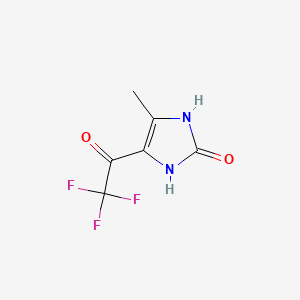![molecular formula C12H14Br2O2 B566607 Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- CAS No. 101329-30-0](/img/structure/B566607.png)
Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- is an organic compound with the molecular formula C19H16Br4O4. It is known for its unique structure, which includes a dibromo-substituted phenoxy group and an oxirane ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- typically involves the reaction of 2,6-dibromo-4-(propan-2-yl)phenol with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the oxirane ring. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the reaction mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The dibromo groups can be reduced to form the corresponding phenol derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in studies of enzyme inhibition and protein modification. The dibromo groups also contribute to its biological activity by enhancing its binding affinity to specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[1-Methylethylidene]bis[2,6-dibromo-4-(oxiran-2-ylmethoxy)phenyl]: Similar structure with additional oxirane rings.
2,6-Dibromo-4-(propan-2-yl)phenol: Lacks the oxirane ring but shares the dibromo-phenoxy structure.
Tetrabromobisphenol A diglycidyl ether: Contains multiple bromine atoms and oxirane rings, used in similar applications.
Uniqueness
Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- is unique due to its specific combination of a dibromo-phenoxy group and an oxirane ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
101329-30-0 |
|---|---|
Molekularformel |
C12H14Br2O2 |
Molekulargewicht |
350.05 |
IUPAC-Name |
2-[(2,6-dibromo-4-propan-2-ylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C12H14Br2O2/c1-7(2)8-3-10(13)12(11(14)4-8)16-6-9-5-15-9/h3-4,7,9H,5-6H2,1-2H3 |
InChI-Schlüssel |
HGBISNAFZQLYPD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)Br)OCC2CO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Phenyl-1,4-diazabicyclo[4.1.0]heptan-5-one](/img/structure/B566528.png)
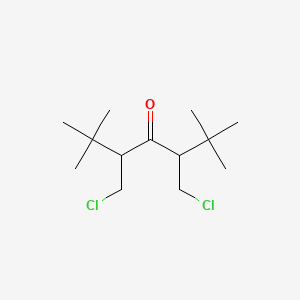
![3-[4-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B566531.png)
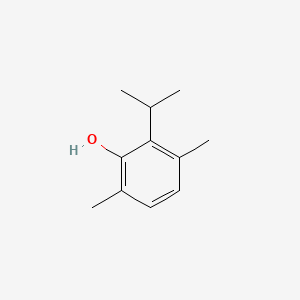

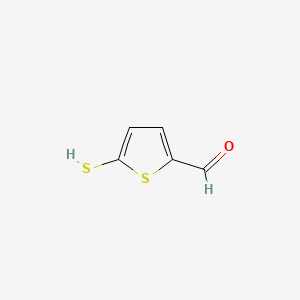

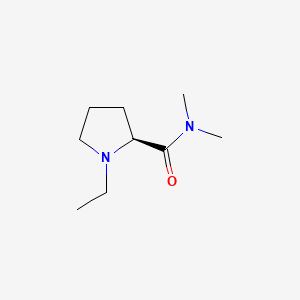
![(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid](/img/structure/B566544.png)
